molecular formula C9H12N2O2 B6632935 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde

1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde

Cat. No.: B6632935
M. Wt: 180.20 g/mol
InChI Key: OUUANIFVGFIOMT-UHFFFAOYSA-N
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Description

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde (CAS 1783632-71-2) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a fused pyranopyrazole scaffold, a privileged structure known for its significant pharmacological potential. The reactive aldehyde group at the 3-position serves as a versatile handle for synthetic elaboration, enabling the creation of diverse compound libraries for biological screening. The pyrano[4,3-c]pyrazole core is a subject of extensive research due to the wide-ranging biological activities exhibited by pyrazole derivatives, which include anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant effects . Recent studies highlight the promise of 1,4-diarylpyranopyrazole analogs as dual-acting agents with both antiviral and anti-inflammatory properties, relevant for managing viruses like SARS-CoV-2 and associated symptoms . Furthermore, 4H-pyran derivatives have been investigated as potent antioxidants, antibacterial agents, and cytotoxic compounds against cancer cell lines such as HCT-116 (colorectal cancer), with some analogs functioning as inhibitors of CDK2, a key regulator of the cell cycle . This reagent is intended for use as a key intermediate in the synthesis of novel bioactive molecules for drug discovery programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space and develop potential therapeutic candidates targeting a variety of diseases.

Properties

IUPAC Name

1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-11-9-3-4-13-6-7(9)8(5-12)10-11/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUANIFVGFIOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate can form the pyrazole ring, which is then further reacted with aldehydes to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes nucleophilic addition-elimination reactions with various nitrogen-containing compounds:

  • Hydrazine derivatives : Forms hydrazones through Schiff base formation. For 1-phenylpyrazole-4-carbaldehydes, reactions with semicarbazide yield semicarbazones with >80% efficiency under ethanol reflux conditions .

  • Amines : Produces imine derivatives via condensation. Ethylenediamine forms bis-imine adducts in THF at 60°C .

Table 1 : Condensation reaction outcomes with active methylene compounds

PartnerProduct TypeConditionsYield (%)Source
MalononitrileKnoevenagel adductEtOH, piperidine78-85
Ethyl acetoacetateCoumarin derivativesH2SO4 catalysis65

Cyclization Reactions

The aldehyde participates in heterocycle formation through intramolecular processes:

  • Pyrano ring expansion : Reacts with enolizable ketones under acidic conditions to form fused pyrano[4,3-c]pyrazole derivatives. Acetic acid catalysis at 100°C yields tricyclic systems .

  • Isoxazoline formation : Undergoes intramolecular nitrile oxide cycloaddition (INOC) with allyloxy groups to create 6,7-dihydroisoxazolo[4,3-c]pyrano[4,5-b]pyridines .

Cross-Coupling Reactions

The aldehyde functionality enables palladium-catalyzed transformations:

  • Sonogashira coupling : With terminal alkynes using Pd(PPh3)2Cl2/CuI catalyst system in THF/Et3N (3:1) to form ethynyl derivatives (72-89% yields) .

  • Suzuki-Miyaura reaction : Boronic acids couple at the pyrazole C-3 position under Pd(OAc)2/XPhos catalysis in dioxane/H2O (85°C, 12h) .

Reduction/Oxidation

  • Aldehyde reduction : NaBH4 in methanol reduces the -CHO group to -CH2OH at 0°C (92% yield) .

  • Oxidative cyclization : H2O2/NaOH system converts chalcone precursors into 5-hydroxypyrano[2,3-c]pyrazol-4-ones via Algar-Flynn-Oyamada mechanism .

Protection/Deprotection Strategies

  • Ethoxyethyl protection : Ethyl vinyl ether protects the pyrazole nitrogen during cross-coupling reactions, removed later by TFA hydrolysis .

  • Triflate formation : Trifluoromethanesulfonic anhydride converts hydroxyl groups to triflates for subsequent coupling reactions (85-92% yields) .

The compound's reactivity profile makes it valuable for synthesizing polycyclic systems with potential biological activity. Recent studies emphasize its role in creating:

  • Anticancer agents through chalcone-flavone hybrid systems

  • Antibacterial dihydropyrano[2,3-c]pyrazoles via multicomponent reactions

Experimental data shows reaction outcomes depend critically on:

  • Solvent polarity (DMF vs THF)

  • Catalyst loading (0.5-5 mol% Pd)

  • Temperature control (0°C to reflux)

Current research gaps include detailed mechanistic studies of the INOC reaction pathway and exploration of photochemical activation methods for cycloadditions .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of ethyl acetoacetate with hydrazine hydrate, followed by further reactions with aldehydes to yield the desired product. Other methods include the Vilsmeier-Haack reaction for synthesizing related derivatives .

Medicinal Chemistry

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has been investigated for its potential antimicrobial and anticancer properties. Studies indicate favorable binding interactions with various biological targets such as enzymes involved in cancer progression .

Research has shown that this compound may exhibit significant biological activities through mechanisms such as:

  • Enzyme Inhibition : Docking studies have suggested that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis .
  • Antimicrobial Effects : Preliminary studies indicate potential efficacy against bacterial strains .

Material Science

Due to its unique structural features, this compound is also being explored for applications in developing new materials with specific properties. Its ability to form derivatives through various chemical reactions allows for customization in material synthesis .

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of cancer cell growth in vitro with IC50 values indicating potency against specific cell lines.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive bacteria; further investigations are ongoing to determine mechanisms of action.
Study CSynthesis of DerivativesExplored various electrophilic substitution reactions leading to new compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in the Pyrano-Pyrazole Family

The pyrano[4,3-c]pyrazole core is structurally distinct from pyrano[2,3-c]pyrazole derivatives due to differences in ring fusion positions. Below is a comparison of key analogues:

Compound Name Substituents Molecular Weight Key Features/Applications References
Target Compound 1-Ethyl, 3-carbaldehyde ~194.2 (calc.) Reactive carbaldehyde; potential for drug derivatization
2-Methyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde 2-Methyl, 3-carbaldehyde 166.18 Methyl group reduces steric hindrance
4-(Bromomethyl)-1-methyl-pyrano[4,3-c]pyrazole 1-Methyl, 4-bromomethyl ~246.1 (calc.) Bromomethyl enables cross-coupling reactions
3-Bromo-1H,4H,6H,7H-pyrano[4,3-c]pyrazole 3-Bromo ~229.1 (calc.) Bromo substituent for functionalization

Key Observations :

  • Bromo- or bromomethyl-substituted derivatives (e.g., ) are valuable intermediates for Suzuki or nucleophilic substitution reactions.

Carbaldehyde-Containing Pyrazole Derivatives

Carbaldehyde groups are critical for synthesizing hydrazones or Schiff bases. Comparisons with non-fused pyrazole carbaldehydes include:

Compound Name Core Structure Substituents Biological Activity References
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pyrazole 1-Benzoyl, 3-phenyl Antioxidant, anti-inflammatory
3-(4-Fluorophenyl)-5-phenyl-pyrazole-1-carbaldehyde Pyrazoline 4-Fluorophenyl Structural confirmation studies
1-Methyl-1H-pyrazole-4-carbaldehyde Simple pyrazole 1-Methyl Building block for synthesis

Key Observations :

  • The fused pyrano-pyrazole system in the target compound introduces rigidity and planar geometry, contrasting with the flexibility of non-fused pyrazoles .

Substituent Effects on Physicochemical Properties

Substituents significantly influence properties like solubility, melting point, and reactivity:

  • Ethyl vs. Methyl: Ethyl increases molecular weight (~194.2 vs.
  • Halogenated Derivatives : Bromo- or chlorophenyl substituents (e.g., ) enhance electrophilicity, favoring nucleophilic attacks.
  • Carbaldehyde Position : Position 3 in the target compound vs. position 4 in 1H-pyrazole-4-carbaldehyde derivatives affects electronic distribution and reactivity.

Biological Activity

1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the class of pyrano-pyrazole derivatives. Its unique structural features, including a fused pyran and pyrazole ring system, suggest potential for various biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2OC_{12}H_{12}N_2O, indicating a moderate molecular weight and the presence of nitrogen and oxygen heteroatoms. The compound's structure allows for diverse chemical reactivity, including electrophilic substitutions due to the electron-rich nature of the pyrazole ring.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus0.22 - 0.25 μg/mLInhibition of cell wall synthesis
Escherichia coli0.30 - 0.35 μg/mLDisruption of metabolic pathways
Candida albicans0.40 - 0.45 μg/mLMembrane disruption

In vitro tests indicated that this compound not only inhibits bacterial growth but also prevents biofilm formation in pathogenic isolates .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest:

Cell Line IC50 Value Type of Cancer
MCF-715 μMBreast cancer
HeLa12 μMCervical cancer

Docking studies suggest that this compound interacts with key proteins involved in cancer progression .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties as well. In animal models of inflammation (e.g., carrageenan-induced paw edema), it demonstrated comparable efficacy to standard anti-inflammatory drugs like ibuprofen:

Treatment Reduction in Edema (%) Standard Drug Comparison
1-Ethyl-1H-pyrano70%Ibuprofen (75%)

The anti-inflammatory action is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole precursors using POCl₃ and DMF. For example, analogous pyrazole-4-carbaldehydes are prepared by reacting pyrazolone derivatives with Vilsmeier reagents under reflux conditions . Optimization includes temperature control (70–80°C), stoichiometric adjustments of POCl₃, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for aldehyde proton signals at δ 9.8–10.2 ppm and pyrazole/ethyl group protons in δ 1.2–1.4 (triplet, CH₃) and δ 4.2–4.5 ppm (quartet, CH₂) .
  • LCMS/ESIMS : Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns to verify purity (>95%) .
  • IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design multi-step syntheses for pyrano[4,3-c]pyrazole derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize the carbaldehyde core via Vilsmeier-Haack or Claisen-Schmidt condensation .
  • Step 2 : Functionalize the pyrazole ring using nucleophilic substitution (e.g., aryloxy groups via K₂CO₃-mediated reactions with phenols) .
  • Step 3 : Introduce fused heterocycles (e.g., pyridines or thiophenes) using hydrazine hydrate or iodine-mediated cyclization .
  • Example : Reaction with 5-azido-pyrazole derivatives yields pyrazolo[3,4-c]pyrazole hybrids, enhancing kinase inhibition potential .

Q. What strategies resolve contradictions in NMR data for structurally similar pyrano-pyrazole derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., ring puckering in pyrano systems) .
  • 2D NMR (COSY, HSQC) : Assign proton-proton correlations and distinguish between diastereotopic protons in the pyrano ring .
  • Deuterated Solvent Screening : Use DMSO-d₆ or CDCl₃ to shift exchangeable protons (e.g., NH in pyrazole) and improve signal resolution .

Q. How can computational methods guide the identification of pharmacological targets for this compound?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., CDK or MAPK families) using PyMOL or AutoDock. The pyrano-pyrazole scaffold mimics purine interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with antimicrobial activity using Hammett constants and logP values .

Data Contradiction Analysis

Q. How to address discrepancies in reported purity values (e.g., HPLC vs. LCMS)?

  • Methodological Answer :

  • HPLC Method Optimization : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities .
  • LCMS Cross-Validation : Compare [M+1]⁺ peaks with UV chromatograms to detect co-eluting isomers or degradation products .
  • Elemental Analysis : Confirm stoichiometric C/H/N ratios to rule out hygroscopic or solvated forms .

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